molecular formula C9H17NO4 B15298351 Tert-butyl 4-hydroxy-1,2-oxazinane-2-carboxylate

Tert-butyl 4-hydroxy-1,2-oxazinane-2-carboxylate

Cat. No.: B15298351
M. Wt: 203.24 g/mol
InChI Key: UQGZKRKIIGDKFW-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-1,2-oxazinane-2-carboxylate is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and an oxazinane ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-1,2-oxazinane-2-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-1,2-oxazinane with a carboxylating agent under controlled conditions. One common method includes the use of tert-butyl hydroxy oxazinane and a carboxylating agent such as carbon dioxide in the presence of a base like triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-1,2-oxazinane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-hydroxy-1,2-oxazinane-2-carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and polymers with unique properties

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-1,2-oxazinane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the oxazinane ring can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate the activity of the target enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-hydroxy-1,2-oxazinane-2-carboxylate is unique due to its oxazinane ring structure, which imparts distinct chemical reactivity and biological activity compared to its piperazine derivatives. The presence of the hydroxy group also allows for additional hydrogen bonding interactions, enhancing its potential as a biochemical probe and drug candidate .

Properties

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

tert-butyl 4-hydroxyoxazinane-2-carboxylate

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-7(11)4-5-13-10/h7,11H,4-6H2,1-3H3

InChI Key

UQGZKRKIIGDKFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCO1)O

Origin of Product

United States

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